N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a unique combination of thiazole, azetidine, and pyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities .
Scientific Research Applications
N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzyme activity or block receptor signaling, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole, azetidine, and pyrimidine derivatives, such as:
- 2-phenyl-1,3-thiazole-4-carboxamide
- 3-azetidinyl-1,2,4-triazole
- 4-amino-2-phenylpyrimidine
Uniqueness
N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological systems .
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c23-17(14-10-24-16(21-14)12-4-2-1-3-5-12)22-8-13(9-22)20-15-6-7-18-11-19-15/h1-7,10-11,13H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXAULSIBOYAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)NC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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